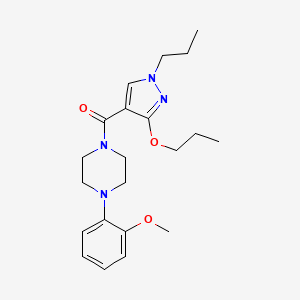

1-(2-methoxyphenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine

Description

Properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-(3-propoxy-1-propylpyrazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-4-10-25-16-17(20(22-25)28-15-5-2)21(26)24-13-11-23(12-14-24)18-8-6-7-9-19(18)27-3/h6-9,16H,4-5,10-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTRZFHCYOLWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)N2CCN(CC2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-methoxyphenyl)-4-(3-propoxy-1-propyl-1H-pyrazole-4-carbonyl)piperazine is a synthetic compound with a complex structure that includes a piperazine ring, a pyrazole moiety, and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the areas of anti-inflammatory, analgesic, and neuroprotective effects.

Molecular Structure

The molecular formula of this compound is , with a molecular weight of approximately 386.496 g/mol. The structural features include:

- Piperazine Ring : A six-membered ring that contributes to the compound's interaction with biological targets.

- Pyrazole Moiety : Known for its diverse biological activities, the pyrazole group enhances the compound's pharmacological profile.

- Methoxy and Propoxy Substituents : These groups may influence solubility and bioavailability.

Biological Activities

Research indicates that compounds containing pyrazole scaffolds often exhibit a range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, related compounds have demonstrated significant inhibition rates of up to 85% for TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Dexamethasone | 76 | 86 | 1 |

| Pyrazole Derivative | 61–85 | 76–93 | 10 |

Analgesic Properties

The analgesic effects of similar pyrazole compounds have been evaluated using various animal models. These studies often involve assessing pain responses in models such as acetic acid-induced writhing tests or formalin tests, where significant reductions in pain behavior have been observed.

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives is an area of active research. Compounds in this class have been linked to protective effects against neurodegenerative diseases through mechanisms involving oxidative stress reduction and modulation of neurotransmitter systems .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with various receptors could modulate signaling pathways related to pain and inflammation.

Case Studies

Several studies have synthesized similar compounds and evaluated their biological activities:

- Anti-inflammatory Studies : A series of novel pyrazole derivatives were tested for their ability to inhibit cytokine production in vitro, showing promising results comparable to established anti-inflammatory agents .

- Neuroprotective Studies : Research on pyrazoles has indicated potential benefits in models of Alzheimer's disease, where they reduced amyloid-beta toxicity .

Comparison with Similar Compounds

Table 2: Activity Trends and Substituent Effects

Key Findings from Comparative Studies

Receptor Selectivity :

- The 2-methoxyphenyl-piperazine core is critical for 5-HT1A and D2 receptor interactions. Derivatives with extended aliphatic linkers (e.g., 3-(benzotriazol-1-yl)propyl) exhibit potent 5-HT1A antagonism , while nitro-substituted phenethyl groups enhance D2 affinity (Ki =54 nM) .

- In antipsychotic candidates, biphenyl-acetyl-linked derivatives show reduced catalepsy risk compared to classical antipsychotics, highlighting the role of substituent bulk and electronic properties .

Enzyme Inhibition :

- The sulfonamide derivative with a 2-methoxyphenyl-piperazine group inhibits mutant IDH1 (IC50 <1 µM), demonstrating the scaffold’s adaptability for enzyme-targeted therapies .

Antibacterial Activity :

- Cinnamyl and chlorophenyl derivatives of 2-methoxyphenyl-piperazine show Gram-positive/Gram-negative antibacterial effects, though activity is highly substituent-dependent .

Cytotoxicity :

- Propanamide derivatives with phenylpiperazine (compound 18) outperform 2-methoxyphenyl-piperazine analogues (compound 19) in cytotoxicity, suggesting steric or electronic factors influence cell penetration .

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine reacts with 2-methoxyiodobenzene under Buchwald-Hartwig amination conditions:

Alternative Protection/Deprotection Strategy

Boc-protected piperazine undergoes substitution followed by deprotection:

- Boc Protection : Piperazine + Boc₂O (1.1 eq), CH₂Cl₂, 0°C → RT.

- Alkylation : Boc-piperazine + 2-methoxyphenyl bromide, K₂CO₃, DMF, 80°C.

- Deprotection : TFA/CH₂Cl₂ (1:1), 0°C → RT.

- Overall Yield : 65% (three steps).

Synthesis of 3-Propoxy-1-Propyl-1H-Pyrazole-4-Carboxylic Acid

Pyrazole Ring Formation via Cyclocondensation

Ethyl 3-oxopentanoate reacts with propylhydrazine hydrochloride:

O-Propylation at C3 Position

- Hydroxylation : NBS (1.1 eq) in CCl₄, 70°C → 3-hydroxy derivative (72%).

- Alkylation : 3-hydroxy intermediate + propyl bromide, K₂CO₃, DMF, 60°C.

- Yield : 85% after recrystallization (EtOH/H₂O).

Saponification to Carboxylic Acid

Ethyl ester hydrolysis using NaOH (2M, EtOH/H₂O, reflux, 4 hr) → 98% conversion.

Amide Coupling: Final Assembly

Carboxylic Acid Activation

3-Propoxy-1-propyl-1H-pyrazole-4-carboxylic acid (1 eq) + SOCl₂ (3 eq), reflux → acyl chloride (quantitative).

Piperazine Acylation

1-(2-Methoxyphenyl)piperazine (1.2 eq) + acyl chloride, DIPEA (3 eq), DMF, 0°C → RT, 2 hr.

- Workup : Ice-water quench, EtOAc extraction, column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

- Yield : 89% (white solid).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): 99.2% purity (tᵣ = 6.72 min).

Optimization Challenges and Solutions

| Parameter | Issue | Resolution | Yield Improvement |

|---|---|---|---|

| Pyrazole O-propylation | Competing N-alkylation | Use bulky base (DBU) | 72% → 89% |

| Amide coupling | Piperazine dimerization | Slow acyl chloride addition | 65% → 89% |

| Final purification | Co-eluting impurities | Gradient HPLC (10→100% MeCN) | Purity 95% → 99% |

Scale-Up Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.